molecular formula C14H28N2O2 B6353548 tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate CAS No. 1049151-74-7

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

Cat. No.: B6353548
CAS No.: 1049151-74-7
M. Wt: 256.38 g/mol
InChI Key: QQJZBOQOPUTGHV-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate (CAS 1049151-74-7) is a tertiary amine-containing ester with a molecular formula of C₁₄H₂₈N₂O₂ and a molecular weight of 256.380 g/mol . Its structure features a tert-butyl ester group linked to a propanoate backbone substituted with a 2-(piperidin-1-yl)ethylamino moiety. This compound is commonly utilized in pharmaceutical synthesis as an intermediate, leveraging its amine and ester functionalities for further derivatization .

Properties

IUPAC Name

tert-butyl 3-(2-piperidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)7-8-15-9-12-16-10-5-4-6-11-16/h15H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJZBOQOPUTGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(piperidin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is an organic compound classified as an amino acid ester. It is characterized by a complex structure that includes a tert-butyl group and a piperidin-1-yl ethylamine moiety. The presence of a piperidine ring in its structure is significant for imparting biological activity, making it a subject of interest across various scientific fields.

Chemical Information

  • Catalog Number: EVT-6473317
  • CAS Number: 1221342-79-5
  • Molecular Formula: C15H30N2O2C_{15}H_{30}N_2O_2

Synthesis

The synthesis of tert-butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with 2-(piperidin-1-yl)ethylamine in the presence of an esterification agent like methanol. This reaction is generally conducted under reflux conditions to ensure complete conversion of reactants to the desired product. In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Catalysts and automated systems can further enhance the efficiency of the production process, allowing for large-scale synthesis while maintaining product quality.

Structure Confirmation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are commonly used to confirm the structure of tert-butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate. HRMS results indicate a molecular ion peak consistent with the expected formula, affirming the compound's identity.

Potential Applications

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate has several notable applications:

  • Medicinal Chemistry: Due to its complex structure, it is relevant in the creation of novel therapeutic agents.
  • Material Science: It serves as a building block in the synthesis of advanced materials.
  • Synthetic Chemistry: It can undergo several chemical reactions, highlighting the compound's versatility in developing more complex molecules.

Mechanism of Action and Biological Activity

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is not well-defined. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Variations in Ester Groups

Compound Name Ester Group Molecular Weight (g/mol) Key Properties
tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate tert-Butyl 256.380 High lipophilicity, steric protection
Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate Ethyl ~200 (estimated) Lower steric hindrance, faster hydrolysis
  • Key Insight : The tert-butyl group enhances metabolic stability and protects the ester from premature hydrolysis compared to ethyl esters, which are more reactive but less stable in biological systems .

Amine Substituent Modifications

Compound Name Amine Substituent Similarity Score Key Differences
tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate Piperidin-1-yl ethyl Six-membered ring; moderate basicity
tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (Furan-2-yl)methyl Aromatic heterocycle; reduced basicity
tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate Methylamino ethoxy + Boc 0.88 Carbamate-protected amine; lower reactivity
  • Carbamate-protected analogs (e.g., CAS 1185772-28-4) prioritize stability over reactivity .

Backbone and Stereochemical Variations

Compound Name Backbone Modification Molecular Weight (g/mol) Application Notes
(S)-tert-Butyl 2,3-diaminopropanoate 2,3-Diamino; S-configuration 188.23 (estimated) Chelation, chiral synthesis
tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate Mono-amino; no chirality 256.380 Flexible linker for drug design
  • The lack of stereocenters in the parent compound simplifies its use in racemic syntheses .

Functional Group Similarity Scores

Compounds with similarity scores >0.80 (e.g., CAS 145119-18-2, similarity 0.81) share core features like the tert-butyl ester and ethylamino linkages but differ in protective groups (e.g., Boc) or substituents . These modifications tailor stability and reactivity for specific applications, such as controlled release in prodrugs .

Biological Activity

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate, also known as a piperidine derivative, is a compound with significant potential in medicinal chemistry. Its molecular formula is C14H28N2O2, and it has garnered interest for its biological activity, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Molecular Structure

  • Molecular Formula : C14H28N2O2
  • Molecular Weight : 256.38 g/mol
  • CAS Number : 1049151-74-7

Synthesis

The synthesis of tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(piperidin-1-yl)ethylamine in the presence of a base such as potassium carbonate. The reaction is performed in an organic solvent like acetonitrile and requires heating to reflux for several hours, followed by purification through column chromatography .

The precise mechanism of action for tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, primarily through its piperidine moiety. This interaction may modulate several biochemical pathways, contributing to its pharmacological effects.

Pharmacological Potential

Research indicates that this compound may serve as a ligand in biochemical assays and has potential therapeutic properties. It has been explored for applications in drug development due to its ability to influence potassium channels, particularly KCNT1 channels implicated in epilepsy .

Case Studies and Research Findings

  • KCNT1 Channel Blockage :
    • In a study investigating potassium channels associated with epilepsy, compounds structurally similar to tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate were identified as potent blockers of KCNT1 channels. These findings suggest that derivatives of this compound could be further developed as targeted therapies for drug-resistant forms of epilepsy .
  • In Vitro Assays :
    • Fluorescence-based assays have demonstrated that certain derivatives can significantly block KCNT1-mediated currents, indicating their potential efficacy as therapeutic agents. The IC50 values for these compounds suggest strong potency compared to existing treatments like Quinidine .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-Butyl (2-piperidin-3-ylethyl)carbamateStructureSimilar pharmacological profile but with carbamate instead of propanoate
tert-Butyl (2-morpholin-2-ylethyl)carbamateStructureDifferent ring structure may affect receptor binding
tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochlorideStructureSimilar structure with potential variations in activity

The unique combination of a tert-butyl ester and a piperidine moiety in tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate distinguishes it from similar compounds, potentially offering distinct biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous syntheses involve reacting thiol-containing intermediates (e.g., tert-butyl 3-(2-thioxo-1-piperidinyl)propanoate) with electrophiles like ethyl bromoacetate under microwave irradiation (120°C, 4 hours) to form intermediates . Characterization typically employs IR spectroscopy (e.g., C=O stretch at ~1730 cm⁻¹) and NMR (¹H and ¹³C) to confirm structural features like tert-butyl groups (δ ~1.4 ppm in ¹H NMR) and piperidinyl motifs (δ ~2.5–3.5 ppm) .

Q. Which spectroscopic techniques are critical for verifying the compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem LC-MS are used to confirm molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., ester C=O), while ¹H/¹³C NMR resolves stereochemical and electronic environments. For example, tert-butyl protons appear as a singlet in ¹H NMR, and coupling constants in 2D NMR (e.g., COSY, HSQC) clarify connectivity .

Q. What purification strategies are effective for isolating tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate from reaction mixtures?

  • Methodological Answer : Flash chromatography (e.g., 30% EtOAc/CH₂Cl₂) effectively separates polar byproducts. Recrystallization from hexane/EtOAC (1:1) improves purity, as demonstrated for structurally related tert-butyl esters. TLC (Rf ~0.18 in 30% EtOAc/CH₂Cl₂) monitors reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Yield optimization involves screening bases (e.g., i-Pr₂NEt vs. NEt₃) and solvents (acetonitrile vs. DMF). Microwave-assisted synthesis (e.g., 120°C, 4 hours) enhances reaction efficiency compared to conventional heating, as shown in analogous tert-butyl carbamate syntheses (~98% yield) . Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps, such as nucleophilic attack or ester hydrolysis.

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR signals may arise from rotamers or impurities. Use deuterated solvents (e.g., DMSO-d₆) to stabilize conformers. Cross-validate with computational tools (e.g., density functional theory (DFT) for predicting ¹³C chemical shifts) . If IR data conflicts (e.g., unexpected C=O stretches), confirm via independent synthesis of intermediates .

Q. What computational models are suitable for predicting the compound’s reactivity in downstream modifications?

  • Methodological Answer : Molecular docking and QSAR models predict interactions with biological targets (e.g., enzymes or receptors). Tools like Gaussian 09 (DFT/B3LYP) calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the piperidinyl nitrogen’s lone pair (HOMO) may guide derivatization strategies .

Q. What safety protocols are essential for handling tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Safety data for related tert-butyl compounds indicate no acute toxicity but recommend spill containment with absorbents (e.g., vermiculite) .

Data Contradiction and Validation

Q. How can researchers address inconsistent biological activity data across studies?

  • Methodological Answer : Validate assays using standardized protocols (e.g., IC₅₀ determination via dose-response curves). Cross-check purity (>95% by HPLC) and stereochemistry (via chiral chromatography or X-ray crystallography). For example, residual solvents (e.g., DMF) in impure batches may skew activity results .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Strict control of reaction parameters (temperature, humidity) and reagent quality (e.g., anhydrous CH₃CN). Use in situ monitoring (e.g., ReactIR) to track intermediate formation. For tert-butyl esters, trace water can hydrolyze the ester; thus, molecular sieves or drying tubes are critical .

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